Fluororaclopride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

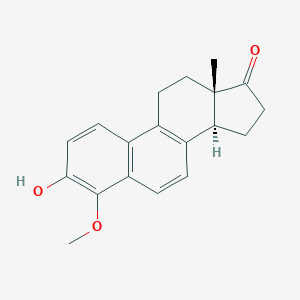

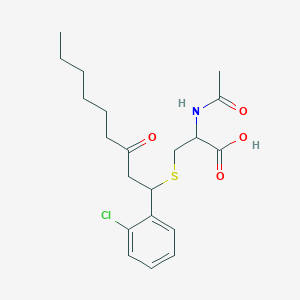

Fluororaclopride is a radiolabeled dopamine D2 receptor antagonist that is used as a molecular imaging agent in positron emission tomography (PET) studies. It is a synthetic compound that is used to study the distribution and density of dopamine D2 receptors in the brain. Fluororaclopride is a useful tool for studying various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Mecanismo De Acción

Fluororaclopride binds to dopamine D2 receptors in the brain, which are primarily located in the striatum. The binding of fluororaclopride to dopamine D2 receptors is reversible, and the rate of dissociation is slow. This allows for the accumulation of the radiotracer in areas of the brain with high levels of dopamine D2 receptors. Fluororaclopride imaging can then be used to visualize the distribution and density of dopamine D2 receptors in the brain.

Efectos Bioquímicos Y Fisiológicos

Fluororaclopride has no known biochemical or physiological effects other than its binding to dopamine D2 receptors in the brain. It is a safe and well-tolerated compound that is used in low doses for Fluororaclopride imaging studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using fluororaclopride in lab experiments is its ability to visualize the distribution and density of dopamine D2 receptors in the brain. This allows for the investigation of the underlying mechanisms of various neurological and psychiatric disorders. However, fluororaclopride has some limitations, including its short half-life (110 minutes) and the need for specialized Fluororaclopride imaging equipment. Additionally, the use of fluororaclopride is limited to preclinical and clinical research studies and is not approved for clinical use.

Direcciones Futuras

There are several future directions for the use of fluororaclopride in scientific research. One area of interest is the investigation of the relationship between dopamine D2 receptor density and cognitive function in various neurological and psychiatric disorders. Another area of interest is the development of new therapeutic strategies that target dopamine D2 receptors in the brain. Additionally, the use of fluororaclopride in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide more comprehensive insights into the pathophysiology of various disorders. Finally, the development of new radiotracers that target other neurotransmitter systems in the brain may provide new opportunities for investigating the underlying mechanisms of neurological and psychiatric disorders.

Métodos De Síntesis

Fluororaclopride is synthesized by reacting raclopride with [18F]fluoride ion in the presence of a phase transfer catalyst. The reaction is carried out in a solvent mixture of acetonitrile and water, and the product is purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Fluororaclopride is widely used in scientific research to study the distribution and density of dopamine D2 receptors in the brain. It is a useful tool for investigating the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Fluororaclopride studies using fluororaclopride have provided valuable insights into the underlying mechanisms of these disorders and have helped to develop new therapeutic strategies.

Propiedades

Número CAS |

124840-52-4 |

|---|---|

Nombre del producto |

Fluororaclopride |

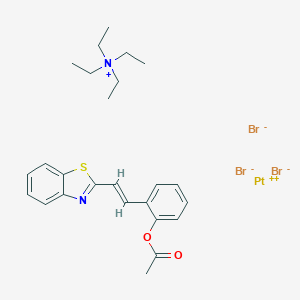

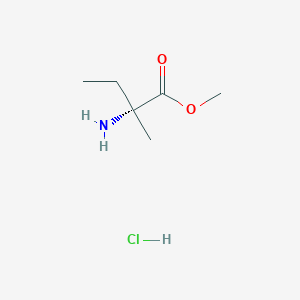

Fórmula molecular |

C15H19Cl2FN2O3 |

Peso molecular |

365.2 g/mol |

Nombre IUPAC |

3,5-dichloro-N-[[(2S)-1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |

InChI |

InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22)/t9-/m0/s1 |

Clave InChI |

SUMSSRZHRHBCGI-VIFPVBQESA-N |

SMILES isomérico |

COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |

SMILES |

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |

SMILES canónico |

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |

Sinónimos |

fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)